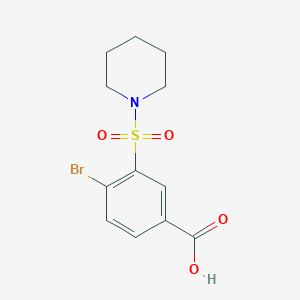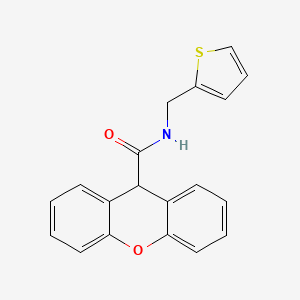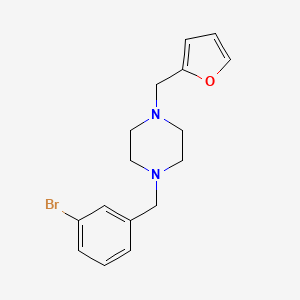
4-bromo-3-(1-piperidinylsulfonyl)benzoic acid
説明
4-bromo-3-(1-piperidinylsulfonyl)benzoic acid, also known as BPSB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPSB is a sulfonamide derivative that has a bromine atom and a piperidine ring attached to a benzoic acid molecule.
科学的研究の応用
4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid is in the field of medicinal chemistry. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various diseases, including glaucoma, Alzheimer's disease, and epilepsy. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has also been studied for its potential use as a drug delivery agent, as it can be conjugated with other molecules to target specific tissues or cells.
作用機序
The mechanism of action of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid involves its interaction with enzymes and other proteins in the body. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to bind to the active site of carbonic anhydrase and acetylcholinesterase, inhibiting their activity. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid also interacts with other proteins, such as albumin and transferrin, which can affect its pharmacokinetics and biodistribution.
Biochemical and Physiological Effects
4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to have various biochemical and physiological effects in the body. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which is beneficial in the treatment of Alzheimer's disease. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has also been found to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in lab experiments is its specificity for certain enzymes and proteins, which can allow for targeted inhibition or modulation of their activity. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in lab experiments is its potential toxicity, as it can interact with other proteins and enzymes in the body, leading to unintended effects.
将来の方向性
There are several future directions for research on 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid. One area of interest is the development of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid-based drug delivery systems, which can target specific tissues or cells. Another area of interest is the study of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid's interactions with other proteins and enzymes in the body, which can provide insights into its pharmacokinetics and biodistribution. Additionally, further research is needed to determine the safety and efficacy of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in various disease models.
特性
IUPAC Name |
4-bromo-3-piperidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENVHYLMIUNALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(piperidine-1-sulfonyl)-benzoic acid | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)

![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5682865.png)
![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682877.png)

![3-{1-[N-(aminocarbonyl)-N-methylglycyl]piperidin-3-yl}-N-(3,4-difluorobenzyl)propanamide](/img/structure/B5682886.png)
![1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5682888.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-(9H-purin-6-yl)piperidin-4-amine](/img/structure/B5682890.png)
![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)
![8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5682897.png)


![4-{[(1R*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5682921.png)